
methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of indene, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The name suggests it has a pyrazole ring and a sulfamoyl group attached to the indene derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains an indene ring (a fused cyclopentene and benzene ring), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a sulfamoyl group (a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms), and a carboxylate group (a carbon atom double-bonded to an oxygen atom and single-bonded to an oxygen atom which is in turn bonded to a methyl group) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For instance, the presence of polar functional groups like sulfamoyl and carboxylate would likely make the compound polar and potentially soluble in polar solvents .科学的研究の応用
Structural and Spectral Investigations
One study focused on the combined experimental and theoretical studies of a biologically important pyrazole-4-carboxylic acid derivative, highlighting its characterization through various spectroscopic and analytical techniques. The research underscores the relevance of these compounds in understanding molecular structures and interactions, which could be crucial for designing new materials or drugs (S. Viveka et al., 2016).
Catalytic and Synthetic Applications
Another study reported the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety, demonstrating their catalytic applications in synthesizing various organic compounds. This research highlights the utility of pyrazole derivatives in facilitating organic reactions, offering potential for industrial and pharmaceutical chemistry (M. Zolfigol et al., 2015).
Bioactivities and Pharmaceutical Potential
Research on new 1H-pyrazole derivatives containing an aryl sulfonate moiety explored their synthesis and evaluated their anti-inflammatory and antimicrobial activities. Such studies are pivotal for the development of new therapeutic agents, showcasing the pharmaceutical applications of these compounds (B. V. Kendre et al., 2013).
Metal Complex Studies
Investigations into the potentiometric and thermodynamic studies of certain pyrazole derivatives and their metal complexes offer insights into the chemical behavior of these compounds in various conditions. These findings are essential for the development of new materials and for understanding the fundamental principles of coordination chemistry (A. Fouda et al., 2006).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 5-(2,3-dihydro-1H-inden-5-ylsulfamoyl)-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-14(18)12-8-15-16-13(12)22(19,20)17-11-6-5-9-3-2-4-10(9)7-11/h5-8,17H,2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRODYFHLSWSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(N-(2,3-dihydro-1H-inden-5-yl)sulfamoyl)-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)
![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2703743.png)
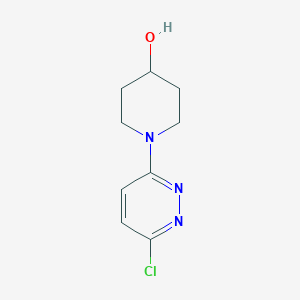
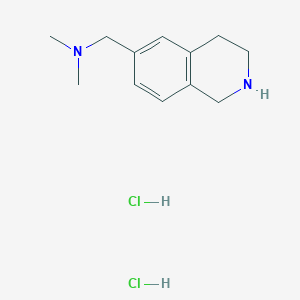

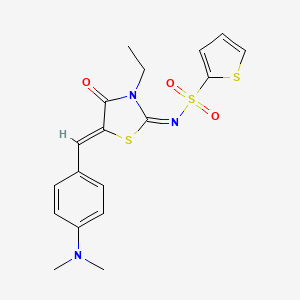
![7-Chloro-1-(3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703752.png)

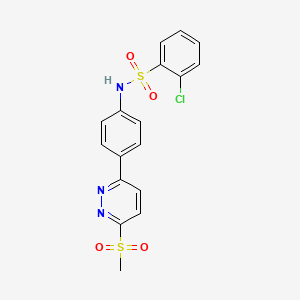
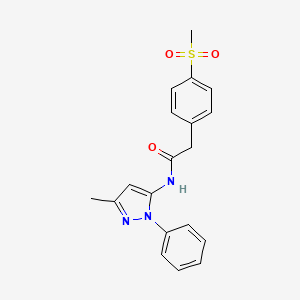

![5-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B2703760.png)
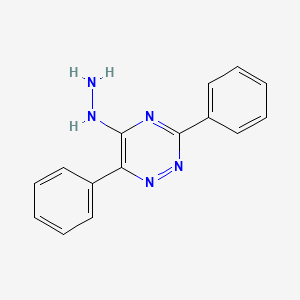
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2703763.png)